Cas no 1118833-53-6 (Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate structure](https://ja.kuujia.com/scimg/cas/1118833-53-6x500.png)
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate 化学的及び物理的性質
名前と識別子
-
- Z146287196
- EN300-26603335
- methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate
- 1118833-53-6
- AKOS033365731
- methyl 3-(3,4-dimethoxyphenyl)-3-[(2-methylsulfanylpyridine-3-carbonyl)amino]propanoate
- Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate
-
- インチ: 1S/C19H22N2O5S/c1-24-15-8-7-12(10-16(15)25-2)14(11-17(22)26-3)21-18(23)13-6-5-9-20-19(13)27-4/h5-10,14H,11H2,1-4H3,(H,21,23)
- InChIKey: QEKGDEBUJWEJHU-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(NC(CC(=O)OC)C1C=CC(=C(C=1)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 390.12494298g/mol
- どういたいしつりょう: 390.12494298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 493
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603335-0.05g |
methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate |
1118833-53-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoateに関する追加情報
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate (CAS No. 1118833-53-6)
Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate, with the CAS registry number 1118833-53-6, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate molecular structure, which includes a methyl ester group, a dimethoxyphenyl moiety, and a pyridine ring substituted with a methylsulfanyl group. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and material science.
The molecular structure of this compound is particularly interesting due to the presence of multiple aromatic rings and heterocyclic groups. The dimethoxyphenyl group, which is attached to the central propanoate backbone, contributes to the compound's stability and potential bioavailability. Meanwhile, the pyridine ring with a methylsulfanyl substituent introduces unique electronic properties that could enhance its reactivity in chemical reactions or its interaction with biological targets.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of new pharmaceutical agents. Researchers have explored its ability to modulate key biological pathways, such as those involved in inflammation and oxidative stress. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This finding underscores its potential as a therapeutic agent for conditions such as arthritis and cardiovascular diseases.
In addition to its pharmacological applications, Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate has also been investigated for its role in material science. Its unique structure allows for the formation of stable supramolecular assemblies, which could be utilized in the development of advanced materials such as sensors and drug delivery systems. A research team at Stanford University reported that this compound can self-assemble into nanofibers with exceptional mechanical properties, making it a candidate for high-performance biomaterials.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the dimethoxyphenyl intermediate through Friedel-Crafts alkylation and the subsequent coupling reaction with the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
From an environmental standpoint, this compound has been shown to exhibit low toxicity in preliminary studies, making it suitable for applications where environmental safety is a concern. However, further research is needed to fully understand its long-term effects on ecosystems and human health.
In conclusion, Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate (CAS No. 1118833-53-6) is a versatile compound with diverse applications across multiple disciplines. Its unique molecular structure, combined with recent advances in synthesis and application studies, positions it as a valuable tool for future innovations in medicine and materials science.
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